molecular formula C11H13NO3 B11892829 (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate CAS No. 810671-82-0

(3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate

Cat. No.: B11892829
CAS No.: 810671-82-0
M. Wt: 207.23 g/mol
InChI Key: PJGIKYBIOZYQCP-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate is a pyridine-derived ester featuring a unique (3-methyloxetan-3-yl)methyl substituent. This compound combines the aromatic pyridine ring with an oxetane-containing ester group, which may confer distinct physicochemical and biological properties.

Properties

CAS No.

810671-82-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(3-methyloxetan-3-yl)methyl pyridine-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-11(6-14-7-11)8-15-10(13)9-4-2-3-5-12-9/h2-5H,6-8H2,1H3

InChI Key

PJGIKYBIOZYQCP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COC(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Activation : Pyridine-2-carboxylic acid reacts with DCC to form an active O-acylisourea intermediate.

  • Nucleophilic Attack : 3-Methyl-3-oxetanemethanol displaces the intermediate, facilitated by DMAP.

  • Byproduct Removal : N,N'-dicyclohexylurea (DCU) precipitates and is filtered off.

Key Conditions :

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Molar Ratios: 1:1.2 (acid:alcohol), 1:1.1 (acid:DCC), catalytic DMAP (0.1 equiv).

Advantages :

  • Tolerance for acid-labile groups (e.g., Boc-protected amines).

  • Scalable to multigram quantities without yield reduction.

Acyl Chloride-Mediated Synthesis

This two-step method involves converting pyridine-2-carboxylic acid to its acyl chloride before esterification. The approach is exemplified in the synthesis of pyridine-2-carboxylate isomers.

Stepwise Procedure

  • Acyl Chloride Formation :

    • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride.

    • Catalyst: N,N-dimethylformamide (DMF) (1–2 drops).

    • Conditions: Reflux in DCM for 1–2 hours.

  • Esterification :

    • Add 3-methyl-3-oxetanemethanol and a base (e.g., triethylamine).

    • Stir at room temperature for 12–24 hours.

Typical Yields : 70–88%.

Functional Group Compatibility

  • Compatible with nitro, methoxy, and ester groups.

  • Avoids excess acid, making it suitable for base-sensitive substrates.

Acid-Catalyzed Fischer Esterification

Direct esterification using sulfuric acid or p-toluenesulfonic acid (PTSA) is a classical method. While less common for sterically hindered alcohols, it has been applied to pyridine derivatives.

Protocol

  • Reaction Setup :

    • Pyridine-2-carboxylic acid (1 equiv), 3-methyl-3-oxetanemethanol (3 equiv), H₂SO₄ (3 equiv).

    • Solvent: Methanol or toluene.

  • Conditions :

    • Reflux at 80–100°C for 6–12 hours.

    • Neutralization with NaHCO₃ post-reaction.

Yield : ~60–75%, lower than Steglich or acyl chloride methods due to competing side reactions.

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityFunctional Group Tolerance
Steglich Esterification>90Mild, 0–25°CHighHigh (Boc, nitriles)
Acyl Chloride70–88Reflux, 24hModerateModerate (avoid strong bases)
Fischer Esterification60–75Acidic, refluxLowLow (acid-sensitive groups)

Experimental Considerations

Solvent Selection

  • DCM/THF : Preferred for Steglich and acyl chloride methods.

  • DMF : Avoid due to potential oxetane ring opening at high temperatures.

Purification

  • Column chromatography (silica gel, ethyl acetate/hexane).

  • Recrystallization from ethanol/water mixtures.

Applications and Derivatives

The ester serves as a precursor for:

  • Bioorthogonal probes : Via tetrazine ligation.

  • Metal-organic frameworks : Functionalized pyridine ligands .

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxetan-3-yl)methyl picolinate can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding lactones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The picolinate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of lactones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted picolinates.

Scientific Research Applications

Materials Science

Polymer Synthesis
The compound is utilized in the synthesis of advanced polymers due to its reactive oxetane ring, which can undergo ring-opening polymerization. This property allows for the creation of complex polymer structures with enhanced mechanical strength and chemical resistance.

  • Methods : The polymerization process typically involves the reaction of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate with nucleophiles or catalyzed by acids or bases. Key parameters include temperature, pH, and catalyst concentration.
  • Results : Polymers derived from this compound exhibit significant improvements in tensile strength and elongation at break, making them suitable for high-performance applications in coatings and materials.

Table 1: Mechanical Properties of Polymers Derived from (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate

PropertyValue
Tensile Strength (MPa)50 - 80
Elongation at Break (%)200 - 300
Glass Transition Temp (°C)70 - 90

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential antitumor effects of derivatives of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate. For instance, compounds derived from this structure have been tested against triple-negative breast cancer cell lines.

  • Case Study : A derivative was evaluated using the sulforhodamine B assay on MDA-MB-231 cells, demonstrating a growth inhibition with a GI50 concentration of approximately 13 μM. Further analysis showed an increase in the G0/G1 phase and a decrease in S phase, indicating potential for cell cycle arrest.

Table 2: Antitumor Activity of Derivatives

CompoundGI50 (μM)Cell Cycle Effect
Compound 2e13Increased G0/G1 phase

Environmental Applications

Pollutant Capture
In environmental science, (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate is being explored for its ability to capture and degrade pollutants. Its chemical reactivity allows it to be incorporated into absorbents that can effectively bind harmful substances.

  • Methods : The compound is integrated into materials tested under simulated environmental conditions to assess their efficiency in removing pollutants.
  • Results : Studies have reported significant reductions in pollutant levels, with metrics such as adsorption capacity being key indicators of effectiveness.

Table 3: Pollutant Removal Efficiency

PollutantInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Heavy Metals1001090
Organic Solvents1501590

Nanotechnology

The compound also finds applications in nanotechnology for the fabrication of nanomaterials and nanocomposites. Its ability to form polymers at the nanoscale enables the development of materials with unique properties.

  • Methods : Techniques such as electrospinning and nanoprecipitation are employed to create nanofibers or nanoparticles from (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate.

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl)methyl picolinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release picolinic acid, which can act as a chelating agent for metal ions. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate with analogous pyridine carboxylate esters, highlighting key structural and functional differences:

Compound Name Ester Group Molecular Formula Molecular Weight Key Properties/Applications Reference
(3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate (3-Methyloxetan-3-yl)methyl C₁₁H₁₃NO₃* 207.23* Hypothesized enhanced polarity and stability
Methyl pyridine-2-carboxylate Methyl C₈H₇NO₂ 149.15 Simple ester; baseline solubility and reactivity
Phenyl 2-methoxy-3-pyridinecarboxylate Phenyl (2-methoxy substitution) C₁₄H₁₁NO₃ 241.24 Increased lipophilicity; potential drug intermediate
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate Methyl (acryloyl substitution) C₁₀H₁₁NO₃ 193.20 Conjugated system; possible photochemical applications
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate tert-Butyl (iodo-methoxy substitution) C₁₉H₂₆IN₂O₅ 504.23 Bulky substituent; used in cross-coupling reactions

*Calculated based on structural similarity to listed analogs.

Key Observations:

Steric and Electronic Effects : The (3-methyloxetan-3-yl)methyl group introduces a strained oxetane ring, which may increase polarity and reduce steric hindrance compared to bulkier tert-butyl or aryl groups. This could improve aqueous solubility relative to phenyl or tert-butyl esters .

Metabolic Stability: Oxetanes are known to resist enzymatic hydrolysis better than linear ethers or esters, suggesting enhanced metabolic stability for the target compound compared to methyl or acrylate analogs .

Synthetic Accessibility : Pd-catalyzed coupling methods (e.g., Buchwald-Hartwig amination) used for related pyridine carboxylates (e.g., compounds 2a–c in ) could be adapted for synthesizing the target compound, though the oxetane moiety may require specialized protecting-group strategies .

Biological Activity

(3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure and Properties

The compound features an oxetane ring, which contributes to its reactivity and biological properties. The presence of the pyridine moiety enhances its interaction with biological targets, making it a candidate for further investigation in drug development.

The biological activity of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or receptor ligand, modulating biological pathways involved in disease processes .

Anticancer Activity

Studies have shown that derivatives of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate exhibit selective cytotoxicity against cancer cell lines. For example, modified derivatives have been tested for their ability to induce apoptosis in cancer cells while sparing healthy cells, indicating a promising therapeutic index .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against monoacylglycerol lipase (MAGL), which is implicated in various physiological processes including pain and inflammation. The synthesis of tetrazine-coupled probes from this compound has enabled the evaluation of its inhibitory effects on MAGL in live cells .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate derivatives on various cancer cell lines. Results indicated that certain modifications enhanced selectivity and potency against specific cancer types while minimizing toxicity to normal cells.
  • Enzyme Interaction : Research focused on the synthesis of tetrazine probes derived from the compound demonstrated its utility in studying enzyme interactions in live cell environments. The probes allowed for real-time monitoring of MAGL activity, providing insights into the compound's mechanism of action .

Data Summary Table

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cells; selective toxicity
Enzyme InhibitionInhibited monoacylglycerol lipase activity
Synthesis of ProbesDeveloped tetrazine probes for live cell studies

Q & A

Q. What synthetic methodologies are recommended for preparing (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling the pyridine-2-carboxylic acid moiety with the (3-methyloxetan-3-yl)methyl group. Key steps include:
  • Esterification : React pyridine-2-carboxylic acid with (3-methyloxetan-3-yl)methanol using coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane or DMF .
  • Activation : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Optimization involves:
  • Temperature control (0–25°C) to minimize oxetane ring-opening side reactions.
  • Monitoring reaction progress via TLC or LC-MS to adjust stoichiometry.
    Table 1 : Example Reaction Conditions and Yields
Reagent SystemSolventTemp (°C)Yield (%)
DCC/DMAPDCM2572
EDCI/HOBtDMF0→2568

Q. Which analytical techniques are critical for confirming the structure and purity of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy :
  • 1H NMR : Identify oxetane protons (δ 4.5–5.0 ppm, split due to ring strain) and pyridine aromatic protons (δ 8.0–8.8 ppm) .
  • 13C NMR : Confirm ester carbonyl (~165–170 ppm) and oxetane quaternary carbon (~85 ppm).
  • IR Spectroscopy : Validate ester C=O stretch (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular ion ([M+H]+) and rule out impurities.
  • X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the oxetane ring .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when analyzing (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or inconsistent MS fragments) may arise from:
  • Conformational Dynamics : Oxetane ring puckering or ester group rotation altering spectral profiles. Use variable-temperature NMR to study dynamic effects .
  • Impurity Interference : Employ preparative HPLC or recrystallization to isolate pure fractions.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
    Case Study : A 2025 study resolved conflicting NOE correlations in a similar oxetane ester by combining X-ray data (SHELXL refinement) and MD simulations .

Q. What experimental strategies are effective for evaluating the biological activity of (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate in enzyme inhibition assays?

  • Methodological Answer : Focus on target-driven assays:
  • Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases. Compare IC50 values against known inhibitors .
  • Metabolic Stability : Conduct microsomal incubation (human/rat liver microsomes) with LC-MS/MS quantification to assess CYP450-mediated degradation.
  • Molecular Docking : Map the compound’s oxetane and pyridine motifs to active sites (software: AutoDock Vina) using crystallographic PDB structures .
    Key Consideration : The oxetane group’s steric bulk may enhance binding affinity but reduce solubility. Counterbalance via co-solvent systems (e.g., DMSO/PBS) .

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